Iomeprol belongs to the class of iodinated contrast media. It is synthesized from 5-amino-2,4,6-triiodoisophthalic acid as a primary starting material. The compound is classified under the category of non-ionic contrast agents, which are preferred in clinical settings due to their lower incidence of adverse reactions compared to ionic counterparts .
The synthesis of Iomeprol can be achieved through several methods involving multiple chemical reactions:
These methods highlight the complexity of Iomeprol's synthesis, requiring precise control over reaction conditions to achieve high yields and purity.
Iomeprol's molecular formula is . The structure includes multiple functional groups that contribute to its properties as a contrast agent:
The presence of iodine atoms in the structure is crucial for its imaging properties, as iodine has a high atomic number which enhances radiopacity .
Iomeprol can undergo various chemical reactions:
Reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reactions are typically conducted under controlled conditions to ensure product stability and yield .
Iomeprol acts primarily as a contrast agent in radiographic imaging by enhancing the visibility of structures within the body.
This mechanism allows for improved visualization during diagnostic procedures without significant side effects.
Iomeprol is widely used in medical imaging techniques such as:
Its safety profile makes it suitable for use in patients with varying health conditions, thereby expanding its application in clinical diagnostics .
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: